7-methoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide
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Overview
Description
This compound is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds .
Synthesis Analysis
Benzofuran compounds can be synthesized using novel methods that have been discovered in recent years . For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The structure of the 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivative has been depicted in a study . The substituted benzofuran derivative was tested with the antioxidant L-ascorbic acid as a positive control .Chemical Reactions Analysis
The experimental method involves a short-term and practical reaction of 3-hydroxy-3H-benzofuran-2-one . The possibility of obtaining various phenol derivatives by the domino reaction involving the first Friedel-alkylation and subsequent intramolecular lactonization has been explored .Scientific Research Applications
Organic Synthesis Methods
Research has demonstrated practical synthesis methods for compounds structurally similar to "7-methoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide", highlighting advancements in organic synthesis techniques. For instance, Ikemoto et al. (2005) developed a practical method for synthesizing an orally active CCR5 antagonist, showcasing the utility of such compounds in therapeutic applications without discussing their pharmacological aspects (Ikemoto et al., 2005).
Heterocyclic Compound Synthesis
The synthesis of novel heterocyclic compounds, such as benzodifuranyl derivatives, has been explored, revealing their potential in creating anti-inflammatory and analgesic agents. Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl derivatives with significant COX-1/COX-2 inhibition, offering insights into the chemical diversity and potential therapeutic applications of these compounds (Abu‐Hashem et al., 2020).
Advanced Material Development
Studies have also focused on the development of advanced materials using such chemical frameworks. Jiang et al. (2012) investigated the synthesis, X-ray crystal structure, and optical properties of novel derivatives, highlighting their potential in material science applications, such as in optoelectronic devices (Jiang et al., 2012).
Antibacterial and Antimicrobial Applications
The synthesis and evaluation of compounds with antibacterial and antimicrobial activities have been a significant area of research. Idrees et al. (2020) synthesized novel series of derivatives integrated with quinoline, pyrazole, and benzofuran moieties, showing promising in vitro antimicrobial activity (Idrees et al., 2020).
Future Directions
Given the strong biological activities of benzofuran compounds, they have attracted the attention of chemical and pharmaceutical researchers worldwide . They are seen as potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .
Mechanism of Action
Target of Action
It is known that benzofuran compounds, to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
Based on the known activities of benzofuran compounds, it can be inferred that this compound may interact with its targets to induce changes that result in its biological activities .
Biochemical Pathways
Given the broad range of biological activities associated with benzofuran compounds, it is likely that multiple pathways are affected .
Result of Action
The known biological activities of benzofuran compounds suggest that this compound may have a variety of effects at the molecular and cellular level .
Properties
IUPAC Name |
7-methoxy-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O3/c1-24-11-4-2-3-10-9-12(25-14(10)11)15(23)20-6-8-22-7-5-13(21-22)16(17,18)19/h2-5,7,9H,6,8H2,1H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWARDPUUABMKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCCN3C=CC(=N3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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